
6-Iodoquinolin-4-ol
Vue d'ensemble
Description
6-Iodoquinolin-4-ol is a useful research compound. Its molecular formula is C9H6INO and its molecular weight is 271.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy for Cancer
6-Iodoquinolin-4-ol: a été étudié pour son application potentielle en tant que photosensibilisateur dans la thérapie photodynamique (PDT) pour le traitement du cancer. La capacité du composé à générer de l'oxygène singulet lorsqu'il est exposé à la lumière en fait un candidat pour cibler les cellules cancéreuses .
Antiprotozoal Agent
Ce composé fait partie d'une classe de médicaments appelés antiprotozoaires. Il est utilisé pour traiter les infections causées par les protozoaires, une application courante étant le traitement d'une infection intestinale connue sous le nom d'amibiase .
Proteomics Research
En protéomique, This compound est utilisé comme un outil biochimique. Ses propriétés uniques peuvent aider à l'étude de l'expression, de la fonction et de la structure des protéines, fournissant des informations sur les processus cellulaires .
Synthesis of Unsymmetrical Squaraine Dyes
Le composé sert de précurseur dans la synthèse de colorants squaraines cyanes asymétriques. Ces colorants ont des applications en bio-imagerie et comme capteurs en raison de leur forte absorption dans la région spectrale de la transparence des tissus .
Mécanisme D'action
Target of Action
It is structurally similar to iodoquinol , which is an amebicide used against Entamoeba histolytica . It is active against both cyst and trophozoites that are localized in the lumen of the intestine .
Mode of Action
Its structural analog, iodoquinol, is known to act by chelation of ferrous ions essential for metabolism
Biochemical Pathways
Iodoquinol is known to interfere with the metabolism of Entamoeba histolytica , suggesting that 6-Iodoquinolin-4-ol might have similar effects.
Pharmacokinetics
It is known that iodoquinol, a structurally similar compound, is poorly absorbed from the gastrointestinal tract , which may suggest similar properties for this compound.
Result of Action
Based on the action of iodoquinol, it can be inferred that this compound might disrupt the metabolism of entamoeba histolytica , leading to their death and clearance from the intestine.
Action Environment
It is known that the efficacy of iodoquinol can be influenced by the ph of the environment . Therefore, similar environmental factors might influence the action of this compound.
Analyse Biochimique
Biochemical Properties
6-Iodoquinolin-4-ol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in purine and pyrimidine metabolism, affecting DNA and RNA biosynthesis . These interactions are crucial as they can influence the overall metabolic flux and the levels of metabolites within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the formation of biofilms in methicillin-resistant Staphylococcus aureus by affecting genes and metabolites related to purine and pyrimidine metabolic pathways . This inhibition can lead to significant changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit adenine deaminase, an enzyme essential for purine metabolism . This inhibition can result in changes in gene expression and metabolic pathways, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting the growth of certain pathogens. At higher doses, it can cause toxic or adverse effects. For example, high doses of similar compounds have been associated with optic nerve damage and other adverse effects . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to purine and pyrimidine metabolism. It interacts with enzymes such as adenine deaminase, affecting the overall metabolic flux and the levels of metabolites within the cell . These interactions can have significant implications for cellular function and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with specific transporters or binding proteins, affecting its localization and accumulation within the cell . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.
Propriétés
IUPAC Name |
6-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZOVHUNVUSQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413268 | |
| Record name | 6-iodoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342617-07-6 | |
| Record name | 6-iodoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



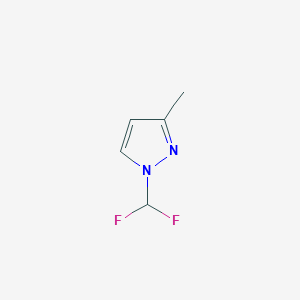
![7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B1312022.png)
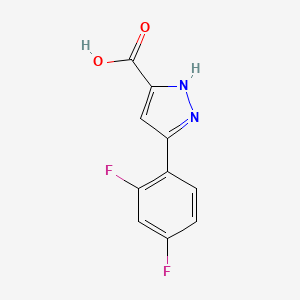
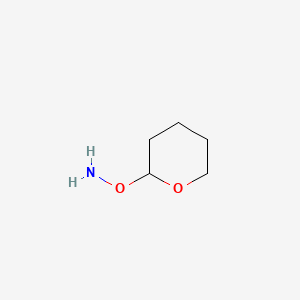
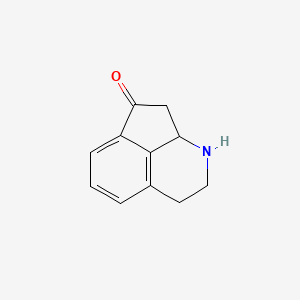
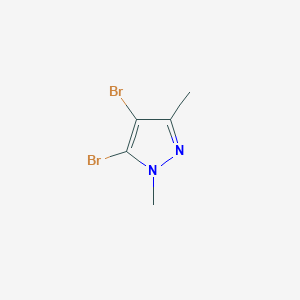
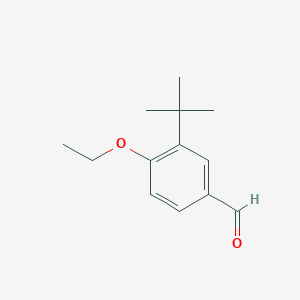
![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)
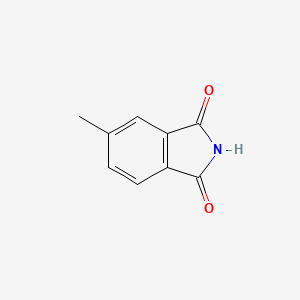
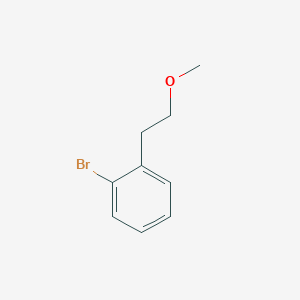

![3-[(4-Fluorophenyl)thio]-5-nitroaniline](/img/structure/B1312056.png)

